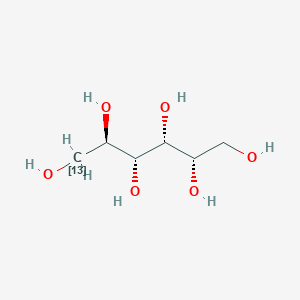
D-Sorbitol-13C-2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Sorbitol-13C-2, also known as Sorbitol-13C-2 or D-Glucitol-13C-2, is a stable isotope-labeled compound. It is a six-carbon sugar alcohol that can be used as a sugar substitute. This compound is particularly useful in scientific research due to its labeled carbon-13 isotope, which allows for detailed metabolic studies and tracing in various biochemical processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of D-Sorbitol-13C-2 involves the incorporation of the carbon-13 isotope into the D-Sorbitol molecule. This can be achieved through various synthetic routes, including the reduction of glucose-13C-2 using catalytic hydrogenation. The reaction typically requires a catalyst such as nickel or platinum and is carried out under high pressure and temperature conditions .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the fermentation of glucose-13C-2, followed by hydrogenation to produce the labeled sorbitol. The use of biotechnological methods, such as microbial fermentation, can also be employed to produce the labeled glucose precursor .
Análisis De Reacciones Químicas
Types of Reactions
D-Sorbitol-13C-2 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce sorbose or other sugar acids.
Reduction: Further reduction can yield different sugar alcohols.
Substitution: It can participate in substitution reactions where hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Catalytic hydrogenation using nickel or platinum catalysts.
Substitution: Reagents such as acyl chlorides or alkyl halides can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Sorbose, sugar acids.
Reduction: Various sugar alcohols.
Substitution: Derivatives with different functional groups.
Aplicaciones Científicas De Investigación
D-Sorbitol-13C-2 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand biochemical pathways.
Biology: Helps in studying the metabolic flux and enzyme activities.
Medicine: Used in pharmacokinetic studies to trace the absorption, distribution, metabolism, and excretion of drugs.
Industry: Employed in the production of biodegradable polymers and as a stabilizing excipient in pharmaceutical formulations
Mecanismo De Acción
D-Sorbitol-13C-2 exerts its effects primarily through its role as a sugar alcohol. It acts as a stabilizing agent, humectant, and sweetener. In metabolic studies, the carbon-13 label allows researchers to trace the compound through various biochemical pathways, providing insights into metabolic processes and enzyme activities .
Comparación Con Compuestos Similares
Similar Compounds
- D-Sorbitol-1-13C
- D-Sorbitol-2-13C
- D-Mannitol-13C6
- D-Glucose-5-13C
Uniqueness
D-Sorbitol-13C-2 is unique due to its specific labeling at the second carbon position, which provides distinct advantages in tracing and studying specific metabolic pathways. Compared to other labeled compounds, it offers precise insights into the role of the second carbon in biochemical reactions .
Propiedades
Fórmula molecular |
C6H14O6 |
|---|---|
Peso molecular |
183.16 g/mol |
Nombre IUPAC |
(2R,3R,4R,5S)-(113C)hexane-1,2,3,4,5,6-hexol |
InChI |
InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4+,5-,6-/m1/s1/i1+1 |
Clave InChI |
FBPFZTCFMRRESA-UVIRXPDESA-N |
SMILES isomérico |
C([C@@H]([C@H]([C@@H]([C@@H]([13CH2]O)O)O)O)O)O |
SMILES canónico |
C(C(C(C(C(CO)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[[[(1R)-2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]hydroxyphosphinyl]-D-alanine 1-Methylethyl Ester-d7](/img/structure/B12411919.png)
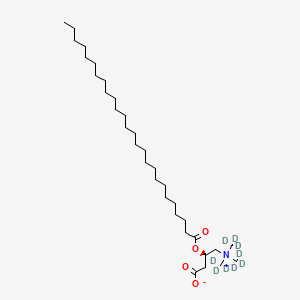
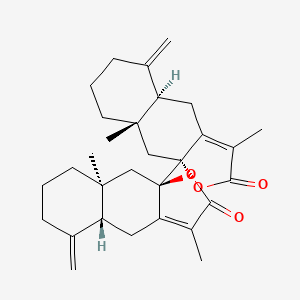
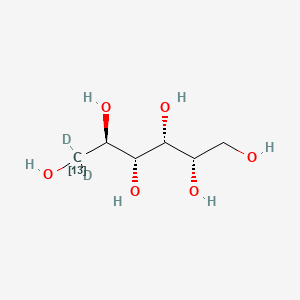

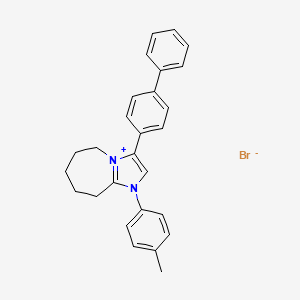
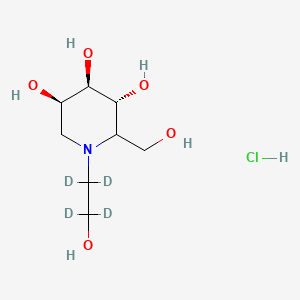
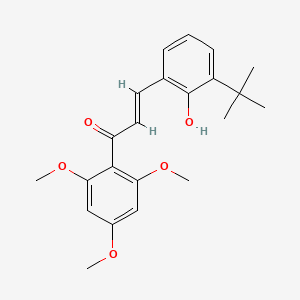
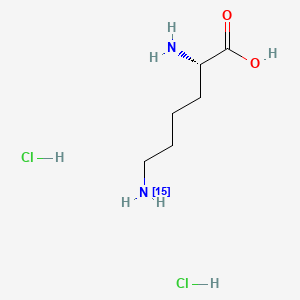
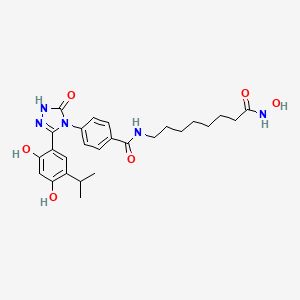

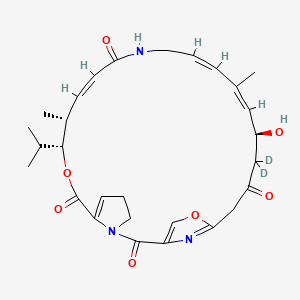
![Bis[7,8,8,8-tetradeuterio-7-(trideuteriomethyl)octyl] cyclohexane-1,2-dicarboxylate](/img/structure/B12411986.png)
